1-(1-ethyl-1H-indol-5-yl)methanamine
Description
1-(1-Ethyl-1H-indol-5-yl)methanamine is an indole-derived primary amine characterized by an ethyl substitution at the 1-position of the indole ring and a methanamine group at the 5-position. The ethyl group distinguishes it from common methyl-substituted indole derivatives, likely influencing lipophilicity, steric interactions, and metabolic stability.
Properties
IUPAC Name |
(1-ethylindol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKXTJKDQTFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-ethyl-1H-indol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylindole with formaldehyde and ammonium chloride under acidic conditions to form the desired product. Another approach includes the use of reductive amination, where 1-ethylindole is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(1-Ethyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of 1-ethylindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethyl-1H-indol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-5-yl)methanamine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound shares a core indole-methanamine structure with several derivatives, differing primarily in substituent type and position. Key analogs include:
Physicochemical Properties
- Molecular Weight and Solubility: Ethyl-substituted indoles generally exhibit higher molecular weights and lower aqueous solubility than methyl analogs.
- Crystallography : Hydrogen-bonding patterns (e.g., N–H···O or N–H···N interactions) in analogs like 1-(5-methyl-1H-indol-6-yl)ethan-1-one stabilize crystal structures, suggesting similar solid-state behavior for the target compound .
Pharmacological Activity
- Serotonin Receptor Affinity : Analogs such as 1-(1-benzoylpiperidin-4-yl)methanamine derivatives show high affinity for 5-HT1A receptors, indicating that the methanamine moiety is critical for receptor interaction . The ethyl group in the target compound may modulate selectivity or binding kinetics.
- Functional Assays : Methoxy and fluoro substitutions in related compounds (e.g., 5-methoxy- or 5-fluoro-indoles) are associated with enhanced activity in ERK1/2 phosphorylation and calcium mobilization assays .
Biological Activity
1-(1-ethyl-1H-indol-5-yl)methanamine is a compound belonging to the indole family, characterized by its unique substitution pattern. This compound is notable for its potential biological activities, particularly in the context of neurochemistry and medicinal applications. The indole structure is well-regarded in pharmacology due to its involvement in various biological pathways, including neurotransmission and receptor modulation.
Chemical Structure
The chemical formula of 1-(1-ethyl-1H-indol-5-yl)methanamine is . The structure features an ethyl group attached to the nitrogen atom of the indole ring and a methanamine group at the 5-position, which may influence its pharmacological properties.
Biological Activity Overview
Indole derivatives, including 1-(1-ethyl-1H-indol-5-yl)methanamine, exhibit a range of biological activities. These compounds are known to interact with various neurotransmitter receptors, notably serotonin receptors, which are crucial in mood regulation and anxiety disorders. The unique substitution pattern of this compound may lead to distinct pharmacological profiles compared to other indole derivatives.
Research indicates that similar indole derivatives can act as agonists or antagonists at serotonin receptors (5-HT receptors), influencing neurochemical signaling pathways. This interaction is pivotal for understanding the compound's potential therapeutic effects.
Table 1: Comparative Analysis of Indole Derivatives
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Moderate | Plant hormone involved in growth regulation |
| Tryptamine | High | Neurotransmitter and precursor to serotonin |
| Serotonin | High | Key neurotransmitter involved in mood regulation |
| 1-Methylindol-5-methanamine | Moderate | Methyl substitution affects solubility and activity |
| N,N-Dimethylindol-3-methanamine | Moderate | Dimethylation alters interaction with receptors |
The above table illustrates the structural similarities and unique features of compounds related to 1-(1-ethyl-1H-indol-5-yl)methanamine. The distinct ethyl substitution pattern at the nitrogen atom may lead to unique interactions with biological targets.
Synthesis and Pharmacological Evaluation
The synthesis of 1-(1-ethyl-1H-indol-5-yl)methanamine typically involves multi-step chemical reactions optimized for yield and purity. Techniques such as recrystallization or chromatography are often employed for purification.
Case Study: Neurochemical Interaction
A study focusing on the neurochemical interactions of indole derivatives revealed that compounds with similar structures could significantly affect serotonin receptor activity. This suggests that 1-(1-ethyl-1H-indol-5-yl)methanamine may also exhibit similar effects, warranting further investigation into its potential as a therapeutic agent for mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
